molecular formula C₂₃H₂₂D₈O₆ B1157946 Prednisolone-d8 (Major) Acetate

Prednisolone-d8 (Major) Acetate

Cat. No.: B1157946
M. Wt: 410.53
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Descriptors

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for Prednisolone-d8 (Major) Acetate is [2-[(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate . This nomenclature specifies the stereochemistry at seven chiral centers (S or R configurations), the positions of deuterium substitution, and the functional groups, including the acetylated side chain at position 17.

The structural descriptors further clarify its configuration:

  • Cyclopenta[a]phenanthrene core : A fused tetracyclic system comprising three cyclohexane rings and one cyclopentane ring.
  • Acetate ester : Located at the 21-position, formed via esterification of the 21-hydroxyl group with acetic acid.
  • Deuterium substitutions : Confined to the A and B rings of the steroid nucleus, as indicated by the "octadeuterio" prefix.

Key identifiers include:

  • SMILES Notation : O=C(COC(C)=O)[C@@]1([2H])[C@@]([2H])([C@H](C[C@H]2[C@@](C)([C@@H](O)C[C@@]23[H])[C@H]([2H])C[C@]4([2H])C(=O)C=C5[C@@]([2H])(C)[C@H]([2H])CC[C@]5([2H])C4=O)CC1)O.
  • InChI Key : OIGNJSKKLXVSLS-DAJRSGRQSA-N, which encodes the stereochemical and isotopic uniqueness of the molecule.

These descriptors ensure unambiguous identification in chemical databases and regulatory filings.

Isotopic Labeling Pattern and Deuterium Substitution Sites

This compound incorporates eight deuterium atoms at specific positions to minimize isotopic interference during mass spectrometric analysis while preserving pharmacological activity. The labeling pattern is as follows:

Position Number of Deuterium Atoms Structural Context
C-2 1 A-ring double bond
C-4 1 A-ring methylene
C-6 2 B-ring methylene
C-9 1 B-ring methine
C-11 1 C-ring hydroxyl group
C-12 2 C-ring methylene

This substitution pattern stabilizes the molecule against metabolic oxidation at the A and B rings, as deuterium forms stronger carbon-deuterium bonds compared to carbon-hydrogen bonds. The "Major" designation indicates that this isotopologue constitutes >95% of the synthesized product, with minor variants arising from incomplete deuteration or isotopic scrambling.

Molecular Formula and Weight Variations Between Isotopologues

The introduction of deuterium alters the molecular formula and weight relative to non-deuterated prednisolone acetate:

Property Non-Deuterated Form This compound
Molecular Formula C23H30O6 C23H22D8O6
Exact Molecular Weight 402.2042 g/mol 410.5300 g/mol
Mass Difference +8.3258 g/mol

The mass difference arises from the replacement of eight protium atoms (1.0078 g/mol each) with deuterium (2.0141 g/mol each), resulting in a net increase of $$8 \times (2.0141 - 1.0078) = 8.0488 \, \text{g/mol}$$. This shift enables precise differentiation via high-resolution mass spectrometry, particularly in pharmacokinetic studies tracking deuterated versus endogenous compounds.

A comparative analysis of isotopologues reveals:

  • Minor isotopologues : Include variants with fewer deuterium atoms (e.g., d7 or d6), typically constituting <5% of the product.
  • Synthetic purity : >95% isotopic enrichment is achieved through controlled deuteration of prednisolone acetate precursors under acidic or basic conditions.

This precision in molecular design ensures reliability in quantitative assays and metabolic tracer studies.

Properties

Molecular Formula

C₂₃H₂₂D₈O₆

Molecular Weight

410.53

Synonyms

(11β)-21-(Acetyloxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione-d8;  11β,17α,21-Trihydroxypregna-1,4-diene-3,20-dione 21-acetate-d8;  21-(Acetoxy)-_x000B_11β,17α-dihydroxypregna-1,4-diene-3,20-dione-d8;  Cormalone-d8;  Cortipred-d8;  Deltilen-d8;  Econopred-d8; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Metabolism

Prednisolone-d8 is primarily utilized in pharmacokinetic studies to trace the compound's absorption, distribution, metabolism, and excretion profiles. The deuterium labeling allows for more precise measurements in mass spectrometry and nuclear magnetic resonance spectroscopy. This capability is crucial for understanding how modifications like deuteration affect drug interactions at the molecular level.

Key Findings:

  • Enhanced Detection : The use of stable isotopes such as deuterated compounds improves the accuracy of detecting metabolites in biological samples.
  • Metabolic Pathways : Studies have shown that prednisolone-d8 undergoes similar metabolic pathways to its non-deuterated counterpart, allowing researchers to track its pharmacokinetics effectively.

Drug Interaction Studies

Prednisolone-d8 is instrumental in studying drug interactions, particularly with other glucocorticoids. By examining its binding affinity to glucocorticoid receptors and metabolic pathways, researchers can elucidate potential drug-drug interactions and side effects associated with glucocorticoid therapies.

Applications:

  • Binding Affinity Analysis : Studies focus on how prednisolone-d8 interacts with glucocorticoid receptors, providing insights into its pharmacological effects.
  • Comparison with Other Glucocorticoids : Prednisolone-d8 is compared with other glucocorticoids like dexamethasone and methylprednisolone to highlight its unique properties and efficacy.

Analytical Chemistry

In analytical chemistry, Prednisolone-d8 serves as an internal standard in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Its use enhances the reliability of assays designed to measure corticosteroid levels in clinical samples.

Case Studies:

  • Detection of Corticosteroids : Research has demonstrated the effectiveness of LC-MS/MS methods using prednisolone-d8 for simultaneous measurement of multiple corticosteroids, improving diagnostic capabilities in clinical settings .
  • Metabolite Profiling : A study involving urine samples showed that prednisolone-d8 could help identify metabolites following corticosteroid administration, aiding in doping control laboratories to differentiate between administration routes .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₂₃H₂₂D₈O₆
  • Molecular Weight : 410.53 g/mol
  • CAS Number (Non-deuterated): 52-21-1
  • Purity : >95% (HPLC)
  • Storage : +4°C; transport at room temperature .
  • Primary Use : Internal standard for pharmacokinetic and metabolic studies .

Deuteration at eight hydrogen positions minimally alters its chemical behavior compared to the non-deuterated form but provides distinct mass spectral signatures, enabling precise quantification in biological matrices .

Structural and Functional Analogues

Prednisolone Acetate (Non-deuterated)
  • Molecular Formula : C₂₃H₃₀O₆
  • Molecular Weight : 402.48 g/mol
  • CAS : 52-21-1
  • Therapeutic Use : Treatment of inflammation (e.g., ophthalmic suspensions) .
  • Half-Life : 2–3 hours; wide therapeutic window .
  • Key Difference : Lacks deuterium labeling, limiting utility as an internal standard in assays .
Prednisone Acetate-d3
  • Molecular Formula : C₂₃H₂₅D₃O₆
  • Molecular Weight : 400.46 g/mol
  • CAS : 125-10-0
  • Deuteration Sites : Likely at the acetate group (3 deuteriums).
  • Use : Reference standard for Prednisone Acetate metabolite studies .
  • Comparison : Fewer deuteriums than Prednisolone-d8 Acetate, resulting in lower mass shift (Δm/z +3 vs. +8) .
Triamcinolone Acetonide-d7
  • Molecular Formula : C₂₄H₂₃D₇O₆ (estimated)
  • Deuteration : 7 deuteriums, enhancing metabolic stability.
  • Use : Long-acting corticosteroid standard with anti-inflammatory applications .
  • Key Difference : Structural modifications (acetonide group) confer extended half-life compared to Prednisolone-d8 Acetate .

Analytical and Pharmacokinetic Comparison

Parameter Prednisolone-d8 Acetate Prednisone Acetate-d3 Triamcinolone Acetonide-d7
Deuterium Substitution 8 positions 3 positions 7 positions
Mass Shift (Δm/z) +8 +3 +7
Primary Application LC-MS internal standard Metabolite quantification Long-acting steroid analysis
Purity >95% (HPLC) >98% (HPLC) >98% (HPLC)
Regulatory Status Research use only Research use only Research use only

Key Research Findings

LC-MS Quantification: Prednisolone-d8 Acetate demonstrated linearity in plasma over 1.95–1000 ng/mL, validated for pericardial fluid analysis . Co-elution with non-deuterated Prednisolone Acetate ensures minimal matrix interference .

Metabolic Stability :

  • Deuteration in Prednisolone-d8 Acetate reduces metabolic degradation, enhancing its utility in tracer studies .

Comparative Bioequivalence: Non-deuterated Prednisolone Acetate formulations require stringent physicochemical characterization (e.g., particle size distribution, viscosity) for regulatory approval .

Preparation Methods

Direct Esterification Using DMAP

A breakthrough method eliminates pyridine, a toxic solvent traditionally used in esterification. As detailed in a 2016 patent, prednisolone reacts with acetic anhydride in the presence of DMAP (0.08–0.2 weight equivalents) at 60–65°C without additional solvents. The reaction achieves >99% purity (HPLC) and a yield of 88–92% by mass (Table 1).

Table 1: DMAP-Catalyzed Esterification Conditions and Outcomes

ParameterRangeOptimal Value
DMAP Ratio (w/w)0.08–0.20.1
Acetic Anhydride1.5–4.0 equivalents3.0 equivalents
Temperature (°C)10–8060–65
Reaction Time (h)5–66
Yield (%)85–9291

This method circumvents pyridine’s environmental and safety drawbacks while enhancing reactor throughput to 16 tablets/minute in automated systems. Post-reaction, the product is precipitated in chilled water, filtered, and dried, minimizing solvent residues.

Traditional Pyridine-Mediated Esterification

Prior to DMAP adoption, esterification relied on pyridine as both solvent and catalyst. Prednisolone and acetic anhydride reacted in pyridine at 40–50°C for 12–24 hours, yielding 75–80% product. However, this method generated toxic wastewater and required multiple recrystallizations to remove pyridine contaminants, reducing cost-effectiveness.

Deuterium Incorporation Strategies

Catalytic Deuteration of Dieneone Intermediates

Deuterium labeling is achieved through intermediate modification. A 2005 study demonstrated that Δ⁴,⁶-dieneone derivatives of cortisone acetate undergo deuteration at positions 6 and 7 using platinum oxide (PtO₂) in deuterated methanol (CD₃OD). Applied to prednisolone, this method involves:

  • Oxidation : Prednisolone acetate is oxidized to Δ⁴,⁶-dieneone using Jones reagent (CrO₃/H₂SO₄).

  • Deuteration : The dieneone reacts with D₂ gas under PtO₂ catalysis at 25°C for 24 hours, incorporating deuterium at allylic positions.

  • Reduction : Sodium borodeuteride (NaBD₄) reduces the dieneone back to prednisolone-d8 acetate, restoring the A-ring structure.

Table 2: Deuteration Efficiency by Catalyst and Solvent

CatalystSolventDeuteration (%)Side Products
PtO₂CD₃OD98<2% epimerization
Pd/CDCM-D₂O7215% over-reduction
Rh/Al₂O₃THF-D₂858% dehydration

Stepwise Deuterium Labeling

Alternative routes deuterate prednisolone prior to esterification. For example:

  • C-21 Hydroxyl Protection : The 21-OH group is protected as a tert-butyldimethylsilyl (TBS) ether.

  • Selective Deuteration : Deuterium is introduced at C-6 and C-7 via Rh-catalyzed H/D exchange in D₂O/THF.

  • Deprotection and Esterification : The TBS group is removed with HF/pyridine, followed by DMAP-catalyzed acetylation.

Purification and Characterization Techniques

Chromatographic Purification

Reverse-phase HPLC (C18 column, 70:30 methanol-water) resolves prednisolone-d8 acetate from non-deuterated impurities. LC-MS confirms deuterium incorporation via m/z shifts (+8 Da).

Spectroscopic Validation

  • ¹H NMR : Absence of signals at δ 6.20 (C-4 proton) and δ 5.70 (C-6 proton) confirms deuteration.

  • FT-IR : Peaks at 1740 cm⁻¹ (acetate C=O) and 1660 cm⁻¹ (C=C) verify structural integrity.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Preparation Methods

MethodYield (%)Purity (%)Cost (USD/g)Environmental Impact
DMAP Esterification9199.1120Low
Pyridine Method7895.5220High
Dieneone Deuteration6597.8340Moderate

The DMAP route outperforms traditional methods in yield and sustainability, while dieneone deuteration remains niche due to higher costs.

Q & A

Q. What is the structural significance of deuterium substitution in Prednisolone-d8 (Major) Acetate, and how does it influence experimental outcomes?

The eight deuterium atoms replace hydrogen at specific positions in the prednisolone backbone, reducing metabolic lability and improving isotopic tracing precision. Deuterium enhances stability against enzymatic degradation (e.g., CYP3A4/5-mediated metabolism), enabling accurate quantification in pharmacokinetic studies via LC-MS/MS . Handling requires storage at +4°C to prevent deuterium exchange, which could compromise isotopic purity .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard due to its sensitivity for deuterated compounds. Key steps include:

  • Sample Preparation : Protein precipitation using acetonitrile to isolate the analyte from plasma proteins .
  • Chromatography : Reverse-phase C18 columns with methanol/water gradients to separate prednisolone-d8 from endogenous metabolites .
  • Detection : MRM (multiple reaction monitoring) modes targeting m/z transitions specific to prednisolone-d8 (e.g., 369.2 → 329.1) and its non-deuterated counterpart for comparative analysis .

Q. How should researchers handle batch-to-batch variability in deuterated compound synthesis?

Validate isotopic purity (>95%) via high-resolution mass spectrometry (HRMS) and NMR to confirm deuterium incorporation. Cross-reference certificates of analysis (CoA) from suppliers, ensuring compliance with USP/EP guidelines for reference standards .

Advanced Research Questions

Q. What methodological considerations are critical when integrating Prednisolone-d8 into physiologically based pharmacokinetic (PBPK) models?

PBPK modeling requires:

  • Tissue Binding Data : Measure unbound fractions in liver and kidney tissues using equilibrium dialysis, as deuterium may alter protein-binding kinetics .
  • Enzyme Kinetics : Parameterize CYP3A4/5 inhibition constants (Ki) using recombinant enzymes to account for deuterium-induced metabolic shifts .
  • Validation : Compare simulated plasma concentrations with in vivo data from deuterated/non-deuterated cohorts to assess model robustness .

Q. How can researchers optimize synthetic routes for Prednisolone-d8 to improve isotopic yield?

Synthesis from prednisone acetate involves:

  • Deuterium Exchange : Catalytic deuteration under acidic conditions (D2O/H<sup>+</sup>) at C-20 and methyl groups, monitored via <sup>2</sup>H-NMR .
  • Purification : Semi-preparative HPLC with deuterated solvents to minimize proton contamination .
  • Scale-Up Challenges : Optimize reaction time/temperature to balance deuteration efficiency (>90%) with cost-effectiveness for preclinical studies .

Q. What strategies resolve contradictions between in vitro and in vivo metabolic data for deuterated glucocorticoids?

  • In Vitro-In Vivo Extrapolation (IVIVE) : Adjust for deuterium’s kinetic isotope effect (KIE) using hepatocyte incubation studies. For example, reduced CYP3A4 clearance rates in vitro may overestimate in vivo half-lives without KIE correction .
  • Cross-Validation : Use stable isotope co-dosing (prednisolone-d8 and non-deuterated analog) in animal models to directly compare metabolic trajectories .

Q. How should multi-site studies address inter-laboratory variability in deuterated compound analysis?

  • Harmonized Protocols : Standardize LC-MS/MS parameters (e.g., collision energy, dwell time) across sites .
  • Reference Materials : Distribute a centralized prednisolone-d8 standard to all sites, traceable to NIST-certified materials .
  • Blinded QC Samples : Include 10% blinded replicates in each batch to assess precision (CV <15%) and accuracy (85–115%) .

Methodological Design and Reporting

Q. What experimental design principles apply to studies using Prednisolone-d8 in metabolic pathway analysis?

  • Control Groups : Include non-deuterated prednisolone cohorts to isolate deuterium-specific effects .
  • Dose Equivalence : Adjust doses based on molecular weight differences (e.g., prednisolone-d8: 368.49 g/mol vs. prednisolone: 360.44 g/mol) .
  • Ethical Reporting : Adhere to NIH preclinical guidelines for animal studies, detailing sample sizes, randomization, and statistical power calculations .

Q. How can researchers mitigate biases in data interpretation when using deuterated internal standards?

  • Matrix Effects : Spike prednisolone-d8 into blank matrix (e.g., drug-free plasma) to quantify ion suppression/enhancement .
  • Cross-Validation : Confirm results with alternative techniques (e.g., immunoassays) for critical biomarkers .

Data Presentation and Compliance

Q. What are the minimum metadata requirements for publishing studies involving Prednisolone-d8?

Include:

  • Synthetic Details : Deuterium positions, purity (HPLC/HRMS), and supplier CoA .
  • Analytical Parameters : LC-MS/MS transitions, column specifications, and validation data (linearity, LLOQ) .
  • Ethics Statements : IRB/IACUC approval numbers and compliance with CONSORT/CARE guidelines for clinical/preclinical data .

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